[4-({[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}METHYL)-2-PHENYL-1,3-OXAZOL-5-YL]METHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE
Overview
Description
[4-({[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}METHYL)-2-PHENYL-1,3-OXAZOL-5-YL]METHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-({[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}METHYL)-2-PHENYL-1,3-OXAZOL-5-YL]METHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring, the introduction of benzoylamino and benzylthio groups, and the final coupling reactions to form the complete molecule. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
[4-({[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}METHYL)-2-PHENYL-1,3-OXAZOL-5-YL]METHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry
In chemistry, [4-({[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}METHYL)-2-PHENYL-1,3-OXAZOL-5-YL]METHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. It may exhibit activity against specific diseases or conditions, and its mechanism of action can be studied to understand its effects at the molecular level.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-({[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}METHYL)-2-PHENYL-1,3-OXAZOL-5-YL]METHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to specific biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4-({[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}METHYL)-2-PHENYL-1,3-OXAZOL-5-YL]METHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE include other oxazole derivatives and compounds with benzoylamino and benzylthio groups. Examples include:
- 2-phenyl-1,3-oxazole derivatives with different substituents
- Benzoylamino-substituted propanoates
- Benzylthio-substituted compounds
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[5-[(2-benzamido-3-benzylsulfanylpropanoyl)oxymethyl]-2-phenyl-1,3-oxazol-4-yl]methyl 2-benzamido-3-benzylsulfanylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H41N3O7S2/c49-41(34-20-10-3-11-21-34)46-38(30-56-28-32-16-6-1-7-17-32)44(51)53-26-37-40(55-43(48-37)36-24-14-5-15-25-36)27-54-45(52)39(31-57-29-33-18-8-2-9-19-33)47-42(50)35-22-12-4-13-23-35/h1-25,38-39H,26-31H2,(H,46,49)(H,47,50) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGGWWIROWFKQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)OCC2=C(OC(=N2)C3=CC=CC=C3)COC(=O)C(CSCC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H41N3O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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